molecular formula C₆H₉NO₂ B1142292 (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid CAS No. 168471-40-7

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Cat. No.: B1142292
CAS No.: 168471-40-7
M. Wt: 127.14
InChI Key:
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Description

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a chiral amino acid derivative with a unique cyclopentene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable cyclopentene derivative.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursor compounds.

    Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis of the desired enantiomer.

    Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted amino acids.

Scientific Research Applications

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid methyl ester: A derivative with a methyl ester group.

    This compound hydrochloride: A hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to its specific stereochemistry and cyclopentene ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907765
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-72-6, 168471-40-7
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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